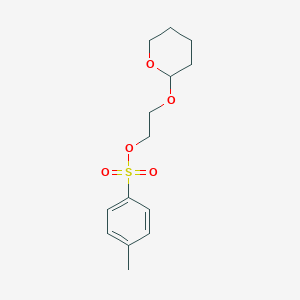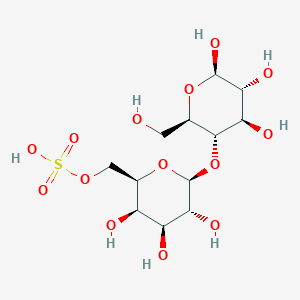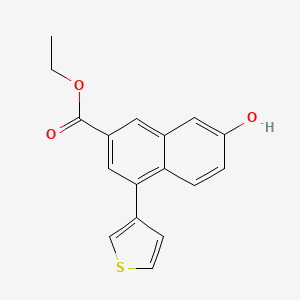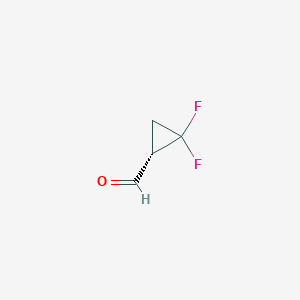
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is a stable isotope-labeled compound. It is a derivative of sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli. This compound is used primarily in research to study the metabolic pathways and biological effects of sulforaphane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves multiple steps. The starting material, sulforaphane, undergoes deuteration to introduce deuterium atoms, resulting in D,L-Sulforaphane-d8. This intermediate is then reacted with N-Acetyl-L-cysteine in the presence of a suitable base to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used to study the metabolic pathways of sulforaphane and its derivatives.
Biology: Investigates the biological effects of sulforaphane, including its role in cellular detoxification and antioxidant defense.
Medicine: Explores the potential therapeutic effects of sulforaphane in cancer prevention and treatment.
Industry: Utilized in the development of new drugs and health supplements.
Mechanism of Action
The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves the activation of the Nrf2 pathway. This pathway regulates the expression of antioxidant and detoxification enzymes. The compound interacts with Keap1, a repressor protein, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, promoting the expression of protective genes.
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: The parent compound, found naturally in cruciferous vegetables.
Sulforaphane N-Acetyl-L-cysteine: A non-deuterated version of the compound.
Phenyl-d5 Isothiocyanate: Another stable isotope-labeled isothiocyanate.
Uniqueness
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic pathways and biological effects of sulforaphane is crucial.
Properties
Molecular Formula |
C11H19N2NaO4S3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
sodium;2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoate |
InChI |
InChI=1S/C11H20N2O4S3.Na/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17;/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16);/q;+1/p-1/i3D2,4D2,5D2,6D2; |
InChI Key |
CYGKTIKRYLTBLH-JCYLEXHWSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)




![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)






![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
